molecular formula C44H58Br2N2 B13782967 Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate CAS No. 63957-46-0

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate

Cat. No.: B13782967
CAS No.: 63957-46-0
M. Wt: 774.8 g/mol
InChI Key: BNXDKTBMUIPKNM-UHFFFAOYSA-L
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Description

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is a quaternary ammonium compound with the molecular formula C44H58N2.2Br.1/2H2O This compound is known for its unique structure, which includes two 9-fluorenyl groups attached to a decamethylene chain via diethylammonium groups

Preparation Methods

The synthesis of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves several steps. One common method includes the reaction of 9-fluorenylmethyl chloride with diethylamine to form diethyl-(9-fluorenyl)methylamine. This intermediate is then reacted with decamethylene dibromide under specific conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the quaternary ammonium salt.

Chemical Reactions Analysis

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis . This action is particularly effective against fungi and bacteria, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Properties

CAS No.

63957-46-0

Molecular Formula

C44H58Br2N2

Molecular Weight

774.8 g/mol

IUPAC Name

10-[diethyl(9H-fluoren-9-yl)azaniumyl]decyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide

InChI

InChI=1S/C44H58N2.2BrH/c1-5-45(6-2,43-39-29-19-15-25-35(39)36-26-16-20-30-40(36)43)33-23-13-11-9-10-12-14-24-34-46(7-3,8-4)44-41-31-21-17-27-37(41)38-28-18-22-32-42(38)44;;/h15-22,25-32,43-44H,5-14,23-24,33-34H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

BNXDKTBMUIPKNM-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CCCCCCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

Origin of Product

United States

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